(1-Cyclopentylpiperidin-4-yl)methanol

Medicinal Chemistry Building Blocks Structural Isomers

(1-Cyclopentylpiperidin-4-yl)methanol (CAS 953026-60-3, C11H21NO) is an N-substituted piperidine-methanol building block characterized by a cyclopentyl ring on the piperidine nitrogen and a primary alcohol on the 4-position. Its predicted physicochemical profile includes a boiling point of 278.7±13.0 °C, a density of 1.027±0.06 g/cm³, a topological polar surface area of 23.5 Ų, and a calculated XLogP of 1.6.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 953026-60-3
Cat. No. B1491593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopentylpiperidin-4-yl)methanol
CAS953026-60-3
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCC(CC2)CO
InChIInChI=1S/C11H21NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h10-11,13H,1-9H2
InChIKeyRNZVVXVTFVPCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (1-Cyclopentylpiperidin-4-yl)methanol (953026-60-3): Core Properties and Analytical Fingerprint


(1-Cyclopentylpiperidin-4-yl)methanol (CAS 953026-60-3, C11H21NO) is an N-substituted piperidine-methanol building block characterized by a cyclopentyl ring on the piperidine nitrogen and a primary alcohol on the 4-position [1]. Its predicted physicochemical profile includes a boiling point of 278.7±13.0 °C, a density of 1.027±0.06 g/cm³, a topological polar surface area of 23.5 Ų, and a calculated XLogP of 1.6 . The molecule possesses one hydrogen bond donor, two acceptors, and two rotatable bonds, with a predicted pKa of 14.94±0.10 for the alcohol group . As a versatile intermediate, its hydroxymethyl group enables further functionalization, such as oxidation or esterification, making it a critical scaffold for synthesizing complex piperidine-based drug candidates, including advanced clinical leads [2].

Scientific Selection of (1-Cyclopentylpiperidin-4-yl)methanol: Why In-Class Substitution is Not Viable


Substituting (1-Cyclopentylpiperidin-4-yl)methanol with a generic piperidine-methanol analog (e.g., a 3-positional isomer or an N-alkyl variant) is scientifically unsound. The precise 4-positioning of the hydroxymethyl group dictates the molecule's spatial orientation and hydrogen-bonding capacity, which directly governs the regioselectivity of downstream reactions and the ultimate geometry of advanced intermediates . For example, in the synthesis of the clinical-stage HIV protease inhibitor TMC310911, the 4-substituted cyclopentylpiperidine moiety is essential for achieving potent antiviral activity (EC50 = 2.2-14.2 nM); even minor changes to the piperidine core or the N-substituent would disrupt the critical binding interactions within the enzyme active site, as evidenced by structure-activity relationship (SAR) studies of related protease inhibitors [1]. Replacing this specific isomer with a generic alternative introduces structural uncertainty, increases the risk of off-target pharmacology in a research program, and invalidates reproducibility in patent-protected synthetic routes [2].

Quantitative Differentiation Guide for (1-Cyclopentylpiperidin-4-yl)methanol Against Closest Analogs


Structural Isomer Comparison: 4-Position vs. 3-Position Methanol Substitution in Cyclopentylpiperidines

The target compound, (1-cyclopentylpiperidin-4-yl)methanol, is a regioisomer of (1-cyclopentylpiperidin-3-yl)methanol. While both share the same molecular formula (C11H21NO) and molecular weight (183.29 g/mol), their spatial configuration differs. The 4-substituted derivative places the reactive hydroxymethyl group further from the sterically demanding cyclopentyl ring on the nitrogen, resulting in distinct chemical reactivity and physical properties. The 3-substituted isomer is a different commercial entity with its own catalog numbers, underscoring that these are not interchangeable procurement items [1]. This regiochemical difference directly impacts the geometry of larger molecules synthesized from them, as seen in the 4-substituted piperidine core of the advanced clinical candidate TMC310911 [2].

Medicinal Chemistry Building Blocks Structural Isomers

Comparative Physicochemical Profile: 4-Position vs. N-Unsubstituted and α-Substituted Analogs

The physicochemical properties of (1-cyclopentylpiperidin-4-yl)methanol differentiate it from both simpler and more complex analogs. Compared to an unsubstituted piperidine-4-methanol (which lacks the N-cyclopentyl group), the target compound exhibits a significantly higher calculated LogP (XLogP: 1.6), indicating greater lipophilicity, which influences membrane permeability and distribution in biological assays . In contrast to the α-substituted analog cyclopentyl(piperidin-4-yl)methanol (CAS 86542-99-6), the target compound has a different connectivity, with the cyclopentyl group on the nitrogen rather than the carbinol carbon. This fundamental difference in the molecular framework results in distinct chemical reactivity and a different predicted 3D shape [1].

Physicochemical Properties Computational Chemistry Medicinal Chemistry

Impact on Potency: Evidence from Advanced Lead Compound TMC310911

The utility of the (1-cyclopentylpiperidin-4-yl)amino fragment is directly quantifiable in the clinical candidate TMC310911, an HIV-1 protease inhibitor. TMC310911, which incorporates this fragment, demonstrates potent in vitro activity against wild-type HIV-1 with EC50 values ranging from 2.2 to 14.2 nM in MT4 cells and PBMCs [1]. This contrasts with the performance of earlier-generation protease inhibitors against resistant strains; for instance, TMC310911 maintains activity (EC50 fold change ≤10) against 96% of a large panel of recombinant HIV-1 isolates that have decreased susceptibility to at least one currently approved protease inhibitor, including darunavir [1]. The presence and precise orientation of the cyclopentylpiperidine moiety are critical to achieving this broad resistance profile .

HIV Protease Antiviral Medicinal Chemistry

High-Impact Procurement Scenarios for (1-Cyclopentylpiperidin-4-yl)methanol


Synthesis of Advanced Clinical Leads for Antiviral Drug Discovery

Procurement of (1-cyclopentylpiperidin-4-yl)methanol is essential for research groups synthesizing and optimizing novel HIV-1 protease inhibitors. As demonstrated by TMC310911 (ASC09), the (1-cyclopentylpiperidin-4-yl)amino fragment is a key pharmacophoric element for achieving high potency (EC50 2.2-14.2 nM) and maintaining activity against a broad spectrum of drug-resistant viral isolates [1]. Using this specific building block ensures that SAR studies around the P2' position of the protease inhibitor are based on a validated, clinical-stage scaffold, thereby increasing the translational relevance of preclinical findings.

Exploration of Histamine H3 Receptor Antagonism and CNS Targets

This building block is highly relevant for medicinal chemistry programs focused on histamine H3 receptor antagonists, a class of agents under investigation for metabolic syndrome, obesity, and cognitive disorders. Patent literature explicitly identifies N-cyclopentylpiperidine derivatives as key scaffolds within this therapeutic area [2]. Procuring the 4-methanol variant provides a functional handle (the alcohol) that can be easily elaborated to explore diverse chemical space around the piperidine core, enabling the synthesis of novel analogs for which the core structure is already known to confer activity on the H3 receptor [2].

Development of PARP Inhibitors and Targeted Oncology Agents

The (1-cyclopentylpiperidin-4-yl) moiety is a valuable component in the design of poly(ADP-ribose) polymerase (PARP) inhibitors. A derivative, 2-(1-cyclopentylpiperidin-4-yl)-1H-1,3-benzodiazole-4-carboxamide, demonstrates potent inhibition of PARP1 with a Ki of 6 nM [3]. This validates the cyclopentylpiperidine group as an effective scaffold for engaging the PARP enzyme. Procuring the 4-methanol building block enables the creation of focused chemical libraries where the core structure is already optimized for PARP1 binding, facilitating the discovery of novel cancer therapeutics with improved selectivity or pharmacokinetic properties.

Investigating Serotonin (5-HT2) Receptor Modulation for Neurological Disorders

The N-substituted piperidine-methanol chemotype is well-established as a potent and selective scaffold for serotonin 5-HT2 receptor ligands [4]. Procuring (1-cyclopentylpiperidin-4-yl)methanol provides a direct entry point for synthesizing novel N-aralkyl piperidinemethanol derivatives. This allows research teams to perform focused SAR studies on a scaffold with a proven history of modulating this important class of CNS targets, which are implicated in psychosis, depression, and other neuropsychiatric conditions [4].

Technical Documentation Hub

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